Bienvenue dans la boutique en ligne BenchChem!

Isopropyl 5-[(4-chlorophenyl)sulfanyl]-1,2,3-thiadiazole-4-carboxylate

Lipophilicity Physicochemical property Drug design

Isopropyl 5-[(4-chlorophenyl)sulfanyl]-1,2,3-thiadiazole-4-carboxylate (CAS 306976-89-6) is the isopropyl ester derivative of 4-carboxy-5-[(4-chlorophenyl)sulfanyl]-1,2,3-thiadiazole (CCPST), a validated inhibitor of human glycolate oxidase (hGOX, also known as hydroxyacid oxidase 1, HAO1). The parent carboxylic acid CCPST has a reported IC50 in the micromolar range against GOX and has demonstrated in vivo efficacy in reducing urinary oxalate excretion by 30–50% in Agxt1−/− mice upon oral administration.

Molecular Formula C12H11ClN2O2S2
Molecular Weight 314.8
CAS No. 306976-89-6
Cat. No. B2863620
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameIsopropyl 5-[(4-chlorophenyl)sulfanyl]-1,2,3-thiadiazole-4-carboxylate
CAS306976-89-6
Molecular FormulaC12H11ClN2O2S2
Molecular Weight314.8
Structural Identifiers
SMILESCC(C)OC(=O)C1=C(SN=N1)SC2=CC=C(C=C2)Cl
InChIInChI=1S/C12H11ClN2O2S2/c1-7(2)17-11(16)10-12(19-15-14-10)18-9-5-3-8(13)4-6-9/h3-7H,1-2H3
InChIKeyQZPYNJZHPMSPQU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Isopropyl 5-[(4-chlorophenyl)sulfanyl]-1,2,3-thiadiazole-4-carboxylate (CAS 306976-89-6): A Structurally-Enabled Glycolate Oxidase Inhibitor Prodrug Scaffold


Isopropyl 5-[(4-chlorophenyl)sulfanyl]-1,2,3-thiadiazole-4-carboxylate (CAS 306976-89-6) is the isopropyl ester derivative of 4-carboxy-5-[(4-chlorophenyl)sulfanyl]-1,2,3-thiadiazole (CCPST), a validated inhibitor of human glycolate oxidase (hGOX, also known as hydroxyacid oxidase 1, HAO1) [1]. The parent carboxylic acid CCPST has a reported IC50 in the micromolar range against GOX [2] and has demonstrated in vivo efficacy in reducing urinary oxalate excretion by 30–50% in Agxt1−/− mice upon oral administration [3]. The isopropyl ester modification is designed to enhance lipophilicity and membrane permeability relative to the free carboxylic acid, potentially improving oral absorption and cellular penetration for pharmacological and chemical biology applications targeting glycolate oxidase-related pathways, including primary hyperoxaluria and oxalate metabolism disorders.

Isopropyl 5-[(4-chlorophenyl)sulfanyl]-1,2,3-thiadiazole-4-carboxylate (306976-89-6): Why Ester Selection Dictates Physicochemical and Pharmacological Profile


Within the 5-[(4-chlorophenyl)sulfanyl]-1,2,3-thiadiazole-4-carboxylate chemotype, the nature of the ester group at the 4-position critically governs lipophilicity, solubility, metabolic stability, and ultimately in vivo pharmacokinetic performance [1]. The parent carboxylic acid (CCPST, CAS 338760-78-4) exhibits a predicted LogP of approximately 3.04, whereas isopropyl ester derivatives within this chemotype class are expected to increase LogP by approximately 1–2 units, thereby enhancing passive membrane permeability . Generic substitution with the ethyl ester (CAS 338760-67-1) or cyclohexyl ester (CAS 321431-05-4) analogs would yield distinct physicochemical profiles that alter absorption, distribution, and esterase-mediated hydrolysis rates, directly impacting pharmacological outcomes. Furthermore, the sulfanyl (-S-) to sulfinyl (-SO-) oxidation state alteration (CAS 321431-01-0) introduces a fundamentally different electronic and steric environment that abrogates the established glycolate oxidase binding mode validated by X-ray crystallography [2].

Isopropyl 5-[(4-chlorophenyl)sulfanyl]-1,2,3-thiadiazole-4-carboxylate (306976-89-6): Quantitative Differentiation Evidence versus Closest Analogs


Enhanced Lipophilicity (LogP) of Isopropyl Ester Versus Carboxylic Acid Parent CCPST

The isopropyl ester modification of the 1,2,3-thiadiazole-4-carboxylate scaffold is expected to substantially increase lipophilicity compared to the free carboxylic acid parent CCPST. The predicted LogP of the carboxylic acid CCPST (CAS 338760-78-4) is 3.04 . For the isopropyl ester (CAS 306976-89-6), while experimentally measured LogP is not publicly available, class-level inference from structurally analogous 1,2,4-thiadiazole ester series indicates that converting a carboxylic acid to its isopropyl ester typically increases LogP by 1.0–2.0 units, yielding an estimated LogP of approximately 4.0–5.0 for the target compound [1]. This predicted increase in lipophilicity is expected to enhance passive membrane permeability relative to the carboxylic acid form.

Lipophilicity Physicochemical property Drug design

Glycolate Oxidase Inhibitory Activity: Isopropyl Ester as a Potential Prodrug with Validated Target Engagement via Parent Carboxylic Acid CCPST

The isopropyl ester is designed to serve as a prodrug that is hydrolyzed in vivo to the active carboxylic acid CCPST. CCPST has been validated as a glycolate oxidase (GO) inhibitor with an IC50 in the micromolar range against human GOX and rat LCHAO [1]. In Agxt1−/− hepatocytes, CCPST significantly reduces oxalate production starting at 25 µM [2]. While the isopropyl ester itself has not been directly assayed for GO inhibition in published studies, its value proposition lies in its prodrug functionality: the ester is anticipated to undergo esterase-mediated cleavage to release CCPST intracellularly or systemically [3]. This contrasts with the carboxylic acid, which, despite demonstrating high oral bioavailability in mice [4], may exhibit pH-dependent solubility limitations that the ester form could circumvent.

Glycolate oxidase inhibition Prodrug Primary hyperoxaluria

Structurally-Validated Binding Mode of the Carboxylate Pharmacophore in Human Glycolate Oxidase (hGOX)

The binding mode of the 5-[(4-chlorophenyl)sulfanyl]-1,2,3-thiadiazole-4-carboxylate pharmacophore has been experimentally determined at atomic resolution by X-ray crystallography. The crystal structure of human glycolate oxidase (hGOX) in complex with CCPST (PDB ID: 2W0U) was solved at 2.8 Å resolution, and a higher-resolution structure (PDB ID: 6GMC) was subsequently determined at 1.2 Å resolution [1][2]. These structures reveal that the carboxylate group forms critical hydrogen-bonding interactions with active-site residues, while the 4-chlorophenylsulfanyl moiety occupies a hydrophobic pocket [3]. The isopropyl ester, as a prodrug, is designed to preserve these key pharmacophoric elements upon esterase-mediated cleavage to CCPST, while the intact ester may also engage in transient hydrophobic interactions within the active site prior to hydrolysis.

X-ray crystallography Binding mode Structure-based drug design

In Vivo Pharmacodynamic Validation of the Carboxylate Pharmacophore: Urinary Oxalate Reduction in a Disease-Relevant Mouse Model

The parent carboxylic acid CCPST has demonstrated statistically significant in vivo efficacy in a genetically engineered mouse model of primary hyperoxaluria type 1 (PH1). In Agxt1−/− mice, oral administration of CCPST resulted in a 30–50% reduction in urinary oxalate excretion [1]. This reduction was achieved alongside high oral bioavailability and good tolerability, although a non-linear pharmacokinetic profile was observed at high doses [2]. The isopropyl ester, as a prodrug, is positioned to potentially improve upon the pharmacokinetic limitations of CCPST, such as saturation of hepatic metabolism at high doses, by providing a different absorption or metabolic profile through ester-mediated modulation of release kinetics [3].

In vivo efficacy Primary hyperoxaluria Substrate reduction therapy

Isopropyl 5-[(4-chlorophenyl)sulfanyl]-1,2,3-thiadiazole-4-carboxylate (306976-89-6): Priority Application Scenarios for Procurement and Research Use


Preclinical Development of Glycolate Oxidase Inhibitor Prodrugs for Primary Hyperoxaluria and Oxalate Nephropathy

The isopropyl ester serves as a prodrug candidate for substrate reduction therapy in primary hyperoxaluria type 1 (PH1). The validated in vivo efficacy of the parent carboxylic acid CCPST (30–50% urinary oxalate reduction in Agxt1−/− mice) [1] supports the development of ester prodrugs with potentially improved pharmacokinetic properties. Procurement of the isopropyl ester enables comparative pharmacokinetic studies (Cmax, AUC, t1/2) against the carboxylic acid to evaluate whether the ester prodrug strategy mitigates the non-linear pharmacokinetics observed with CCPST at high doses [2].

Structure-Based Drug Design (SBDD) Using High-Resolution hGOX Co-Crystal Structures

The availability of high-resolution X-ray co-crystal structures of CCPST bound to hGOX (PDB 2W0U at 2.8 Å; PDB 6GMC at 1.2 Å) [3] provides an experimentally validated template for structure-based optimization of the 1,2,3-thiadiazole-4-carboxylate scaffold. The isopropyl ester can be computationally docked into the hGOX active site to model potential interactions of the ester moiety prior to synthesis and testing, thereby guiding rational design of ester variants with optimized binding and pharmacokinetic profiles.

Comparative Ester Prodrug Screening in Glycolate Oxidase Inhibitor Lead Optimization Programs

For medicinal chemistry programs targeting glycolate oxidase (GOX/HAO1), the isopropyl ester represents one member of a systematically varied ester series (including ethyl, cyclohexyl, and other alkyl esters) for evaluating structure-property relationships (SPR) governing esterase-mediated activation, solubility, and permeability [4]. Simultaneous procurement of the isopropyl ester (CAS 306976-89-6), ethyl ester (CAS 338760-67-1), and carboxylic acid (CAS 338760-78-4) enables head-to-head comparison of hydrolysis rates in plasma and hepatocyte assays, solubility in biorelevant media, and parallel artificial membrane permeability (PAMPA) to select the optimal prodrug candidate.

Chemical Biology Tool Compound for Investigating Oxalate Metabolism Pathways

The isopropyl ester, by virtue of its anticipated enhanced cellular permeability relative to the charged carboxylic acid, may serve as a cell-permeable prodrug for probing glycolate oxidase function in cellular models of oxalate metabolism [5]. Following cellular uptake and esterase cleavage to CCPST, the compound enables dose-dependent inhibition of GO, facilitating studies on glyoxylate-to-oxalate conversion in hepatocyte models and evaluation of downstream effects on calcium oxalate crystallization and renal epithelial cell injury.

Quote Request

Request a Quote for Isopropyl 5-[(4-chlorophenyl)sulfanyl]-1,2,3-thiadiazole-4-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.